molecular formula C42H68N6O6S.CF3CO2H B1191881 Dolastatin 10 trifluoroacetate

Dolastatin 10 trifluoroacetate

Numéro de catalogue: B1191881
Poids moléculaire: 899.11
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tubulin polymerization inhibitor. Noncompetitively inhibits binding of radiolabeled vincristine to tubulin (Ki = 1.4 μM) and induces tubulin aggregation in vitro.

Applications De Recherche Scientifique

Antineoplastic Agent and Microtubule Inhibitor

Dolastatin 10, originally discovered by Pettit et al. (1987), is recognized as a powerful antineoplastic agent and microtubule inhibitor. It has sparked significant interest in research for its application in tumor cell proliferation assays and as a payload in antibody-drug conjugates (ADCs). Over 30 ADCs in clinical trials currently employ auristatins, which are synthetic analogues of Dolastatin 10, demonstrating its value in cancer treatment research (Maderna & Leverett, 2015).

Marine Antitumor Peptide

Dolastatin 10, a marine pentapeptide, has shown effective induction of apoptosis in various tumor cells, including lung cancer cells, at nanomolar concentration. Its derivatives, MMAE or MMAF, have been combined with specific antibodies to form ADCs, which not only maintain antitumor activity but also enhance tumor targeting while reducing systemic toxicity. These advancements underscore Dolastatin 10's status as a valuable natural compound in tumor treatment research (Gao et al., 2021).

Interaction with Tubulin

Dolastatin 10 interacts with tubulin, a protein critical for cell division, in a unique manner compared to other antimitotic agents. It inhibits tubulin polymerization, a process essential for mitosis, and stabilizes colchicine binding activity of tubulin, indicating a potential mode of action different from typical antimitotic drugs (Luduena et al., 1992).

Antibody Drug Conjugate Anticancer Drugs

Dolastatin 10 has been foundational in the development of several FDA-approved ADCs for cancer treatment, such as Adcetris, Padcev, Polivy, and Blenrep. These ADCs, carrying monomethyl auristatin E (MMAE) and F (MMAF) payloads derived from Dolastatin 10, are used in treating cancers with specific antigen expressions. More than 36 ADCs carrying various pentapeptide analogues of Dolastatin 10 are undergoing development in over 200 human trials, highlighting its potential in developing new anticancer strategies (Singh, 2022).

Synthesis and Structural Modification

Efficient synthesis of Dolastatin 10 and its analogs, focusing on the structural requirements for antitumor activity, is a significant area of research. Some analogs have shown promising results in vivo, leading to further investigations for their potential as antitumor agents (Miyazaki et al., 1995).

Mechanism of Action and Apoptosis Induction

Studies on Dolastatin 10 have shown its potent antimitotic activity, often exceeding that of other known antimitotic drugs. Its efficacy is attributed to its ability to bind tenaciously to tubulin and induce apoptosis, a programmed cell death crucial for eliminating cancer cells. This has led to exploring its potential in clinical applications, possibly by infusion rather than bolus administration (Verdier-Pinard et al., 2000).

Propriétés

Formule moléculaire

C42H68N6O6S.CF3CO2H

Poids moléculaire

899.11

Synonymes

N,N-Dimethyl-L-valyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazol)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl--valinamide trifluoroacetate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.